

# In-depth Technical Guide on 3-Methyl-5-(oxazol-5-yl)isoxazole

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## Compound of Interest

Compound Name: 3-Methyl-5-(oxazol-5-yl)isoxazole

Cat. No.: B061304

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **3-Methyl-5-(oxazol-5-yl)isoxazole** is not associated with a publicly available CAS number and appears to be a novel or not extensively documented molecule. This guide is therefore based on established principles of isoxazole and oxazole chemistry, and the biological activities of analogous isoxazole-oxazole hybrid structures. The experimental protocols and data presented are derived from research on closely related compounds and should be adapted and validated for the specific target molecule.

## Introduction

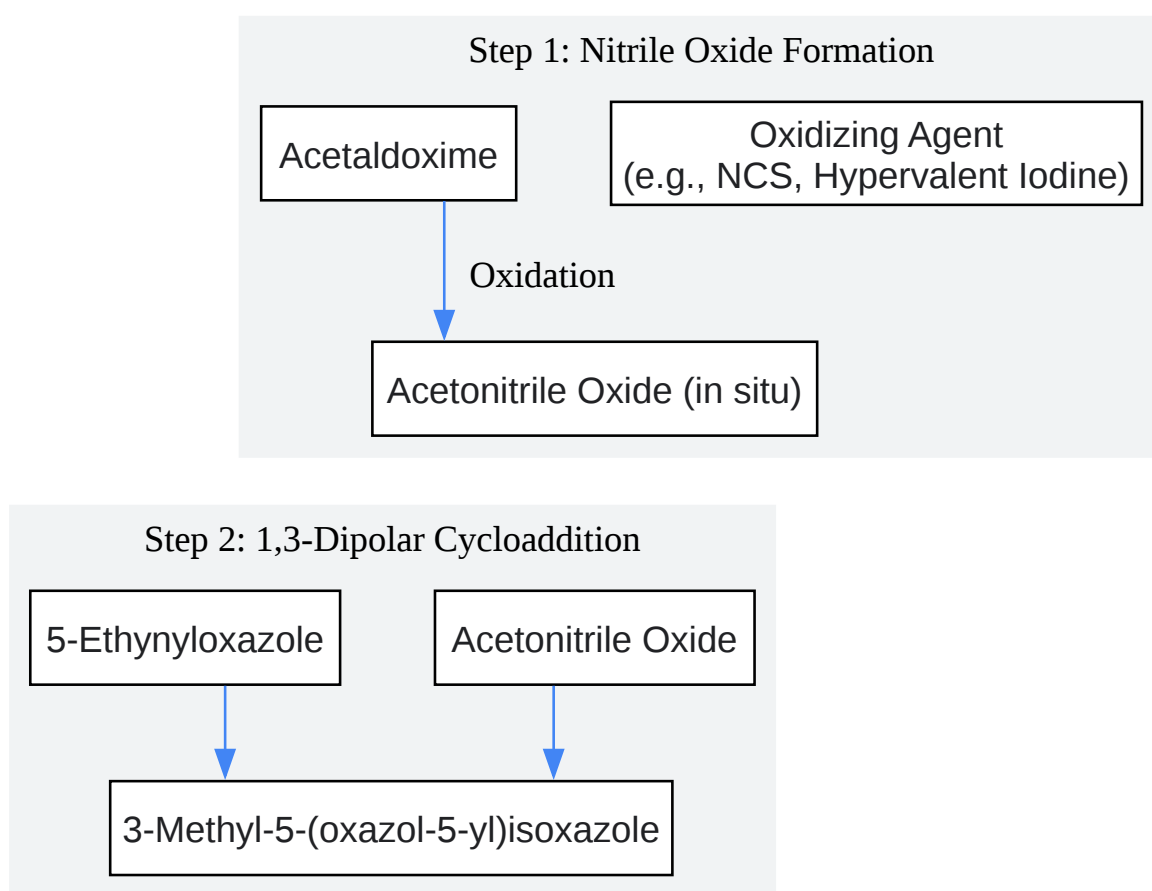
Isoxazole and oxazole ring systems are prominent five-membered nitrogen- and oxygen-containing heterocycles that are core scaffolds in a multitude of biologically active compounds. [1][2] The unique structural and electronic properties of these rings allow for diverse interactions with biological targets.[3] Molecular hybridization, a strategy that combines two or more pharmacophores, has emerged as a powerful approach in drug discovery to develop novel compounds with potentially enhanced efficacy or multi-target activity.[1] This guide focuses on the isoxazole-oxazole hybrid, **3-Methyl-5-(oxazol-5-yl)isoxazole**, providing a theoretical framework for its synthesis, potential biological significance, and methods for its evaluation.

## Proposed Synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole

The most established and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5][6] This approach offers high regioselectivity.[7] A plausible synthetic route for **3-Methyl-5-(oxazol-5-yl)isoxazole** would, therefore, involve the reaction of acetonitrile oxide with 5-ethynyloxazole.

## Proposed Synthetic Workflow

The proposed synthesis can be visualized as a two-step process: the in-situ generation of the nitrile oxide from an aldoxime, followed by the cycloaddition reaction.



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Caption: Proposed synthesis of **3-Methyl-5-(oxazol-5-yl)isoxazole**.

## Detailed Experimental Protocol (General)

This protocol is a general guideline for the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition reaction and would require optimization for the specific synthesis of **3-Methyl-5-(oxazol-5-yl)isoxazole**.

#### Materials:

- Acetaldoxime
- 5-Ethynyloxazole
- Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or a hypervalent iodine reagent)[5]
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Base (e.g., Triethylamine (TEA) or Pyridine)
- Reaction vessel, magnetic stirrer, and standard laboratory glassware
- Purification apparatus (e.g., column chromatography)

#### Procedure:

- **Reaction Setup:** In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-ethynyloxazole (1.0 equivalent) in the chosen anhydrous solvent.
- **Aldoxime Addition:** Add acetaldoxime (1.1 equivalents) to the reaction mixture.
- **Base Addition:** Add the base (1.1 equivalents) to the mixture.
- **Nitrile Oxide Generation:** Slowly add the oxidizing agent (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up:** Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure **3-Methyl-5-(oxazol-5-yl)isoxazole**.
- Characterization: Characterize the final product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## Physicochemical and Pharmacokinetic Properties (Predicted)

Quantitative data for **3-Methyl-5-(oxazol-5-yl)isoxazole** is not available. The following table presents predicted properties based on its chemical structure, which can be useful for initial assessment in drug discovery projects.

Property	Predicted Value/General Characteristic
Molecular Formula	$\text{C}_7\text{H}_5\text{N}_3\text{O}_2$
Molecular Weight	163.14 g/mol
LogP (Octanol/Water)	~1.5 - 2.5 (indicative of good membrane permeability)
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	5
Topological Polar Surface Area (TPSA)	~65 Å <sup>2</sup> (suggests good oral bioavailability)
CAS Number	Not available

Note: These values are estimations and should be experimentally verified.

## Biological Significance and Signaling Pathways

Isoxazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The hybridization of isoxazole with other

heterocyclic moieties, such as oxazole, can lead to compounds with enhanced or novel pharmacological profiles.[\[1\]](#)[\[2\]](#)

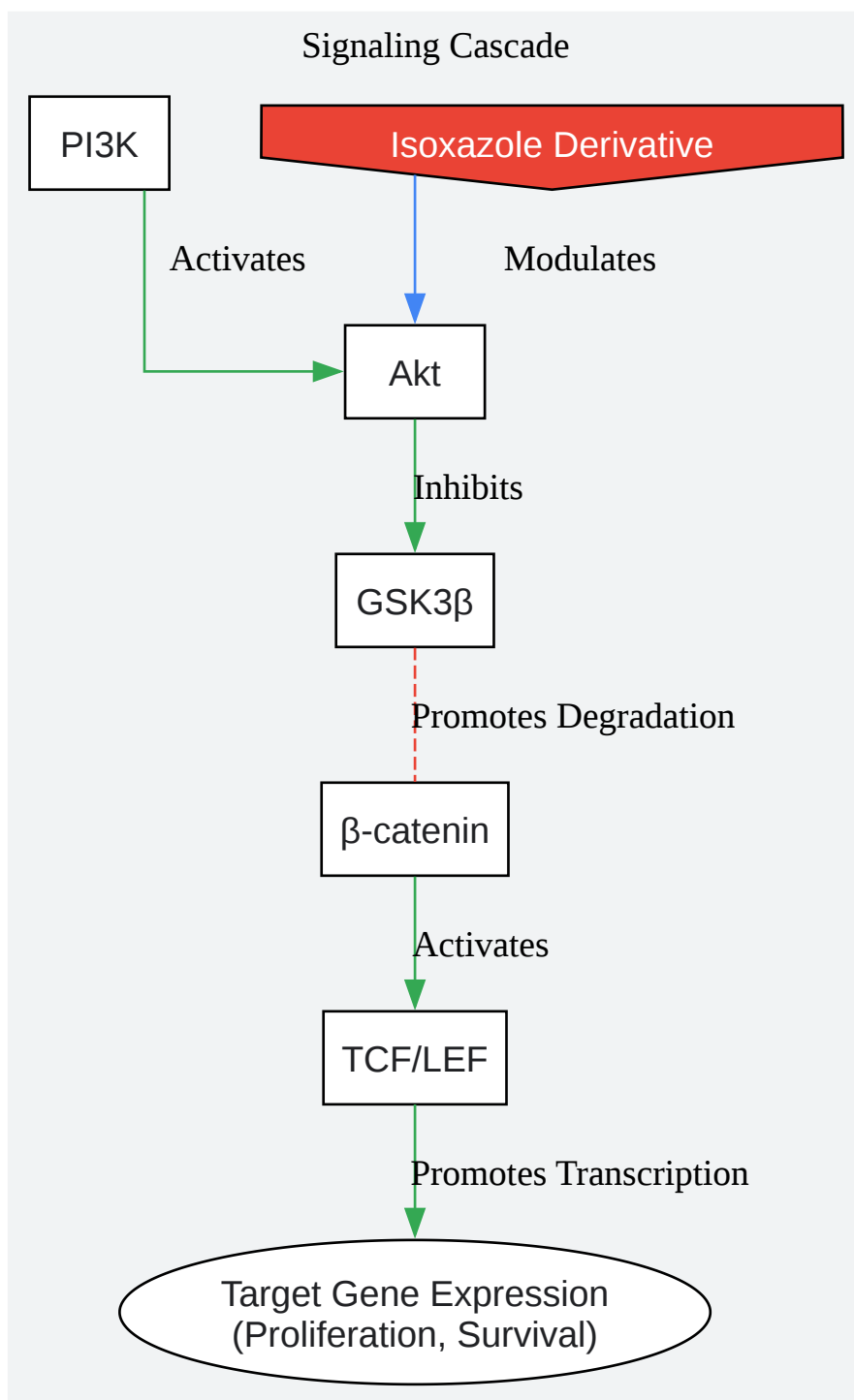
## Potential Therapeutic Applications

Based on the activities of related compounds, **3-Methyl-5-(oxazol-5-yl)isoxazole** could be a candidate for investigation in the following areas:

- **Anticancer Therapy:** Many isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[\[9\]](#)[\[10\]](#)
- **Anti-inflammatory Agents:** The isoxazole scaffold is present in several anti-inflammatory drugs.[\[8\]](#)
- **Immunomodulation:** Certain isoxazole derivatives have been shown to possess immunoregulatory properties.

## Relevant Signaling Pathway: Akt/GSK3 $\beta$ / $\beta$ -catenin

The PI3K/Akt/GSK3 $\beta$  signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. Some isoxazole derivatives have been shown to modulate this pathway.[\[11\]](#)[\[12\]](#)



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Caption: The Akt/GSK3β/β-catenin signaling pathway.

Activation of PI3K leads to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and inactivates GSK3 $\beta$ .<sup>[11]</sup> In its active state, GSK3 $\beta$  promotes the degradation of  $\beta$ -catenin. Therefore, inhibition of GSK3 $\beta$  leads to the accumulation of  $\beta$ -catenin, which can then translocate to the nucleus and activate transcription factors like TCF/LEF, promoting the expression of genes involved in cell proliferation and survival.<sup>[12]</sup> Isoxazole derivatives could potentially modulate this pathway at various points, for instance, by affecting the phosphorylation status of Akt.<sup>[11]</sup>

## General Experimental Protocols for Biological Evaluation

### In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.<sup>[13][14]</sup>

Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)<sup>[15]</sup>
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **3-Methyl-5-(oxazol-5-yl)isoxazole** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Treat the cells with various concentrations of **3-Methyl-5-(oxazol-5-yl)isoxazole** (typically ranging from 0.1 to 100  $\mu\text{M}$ ) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
- **MTT Addition:** After the incubation period, add 20  $\mu\text{L}$  of MTT solution to each well and incubate for another 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150  $\mu\text{L}$  of the solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[\[16\]](#)

## Quantitative Data for Analogous Isoxazole Derivatives

The following table summarizes the reported in vitro anticancer activity of several isoxazole derivatives to provide a reference for the potential potency of **3-Methyl-5-(oxazol-5-yl)isoxazole**.



Compound ID/Description	Cell Line	IC50 (μM)	Reference
Isoxazole-oxazole hybrid 36	T-cell proliferation	≤ 0.01	[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole	MCF-7 (Breast Cancer)	2.63	[17]
Indolo-pyrazole grafted with thiazolidinone 6c	SK-MEL-28 (Melanoma)	3.46	[15]
Cinnamamide-isoxazole hybrid 1	HCT116 (Colon Cancer)	0.35	[3]
Cinnamamide-isoxazole hybrid 23	A549 (Lung Cancer)	0.82	[3]
Cinnamamide-isoxazole hybrid 23	HeLa (Cervical Cancer)	0.91	[3]

## Conclusion

While **3-Methyl-5-(oxazol-5-yl)isoxazole** remains a largely unexplored molecule, the foundational chemistry of isoxazoles and the established biological activities of isoxazole-oxazole hybrids suggest its potential as a valuable scaffold in drug discovery. The proposed synthetic route via 1,3-dipolar cycloaddition provides a clear path for its creation. Subsequent evaluation of its biological properties, particularly its effects on cancer cell proliferation and relevant signaling pathways such as the Akt/GSK3β/β-catenin pathway, is a promising avenue for future research. The protocols and comparative data presented in this guide offer a solid starting point for researchers and drug development professionals to embark on the synthesis and investigation of this novel compound.

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